5-(Trifluoromethyl)thiophen-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)thiophen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFOZOVTKSTDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Trifluoromethyl)thiophen-2-ol CAS number and identifiers
An In-Depth Technical Guide to 5-(Trifluoromethyl)thiophen-2-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)thiophen-2-ol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core identifiers, structural characteristics, potential synthetic pathways, and the scientific rationale for its application in modern pharmaceutical development.
Core Compound Identification
Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. 5-(Trifluoromethyl)thiophen-2-ol is cataloged under the following identifiers:
| Identifier | Value | Source |
| CAS Number | 1314938-32-3 | [1] |
| MDL Number | MFCD11110407 | [1] |
| Molecular Formula | C₅H₃F₃OS | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
Structural Elucidation and Tautomerism
A critical feature of 2-hydroxythiophenes is their existence in a tautomeric equilibrium with their corresponding ketone form, 5-(trifluoromethyl)thiophen-2(5H)-one. This keto-enol tautomerism is a fundamental principle of structural isomerism where isomers are readily interconvertible through a chemical reaction.[2][3] The equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the thiophene ring.
The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 5-position significantly impacts the electronic distribution within the thiophene ring. This inductive effect enhances the acidity of the α-hydrogen in the keto tautomer and influences the stability of the enol form.[4][5] Understanding this equilibrium is crucial, as each tautomer presents a different set of reactive sites and three-dimensional conformations for potential interactions with biological targets.
Caption: Keto-enol tautomerism of the title compound.
Strategic Importance in Medicinal Chemistry
The combination of a thiophene core and a trifluoromethyl group makes this molecule a "privileged" scaffold for drug discovery.[6] Both moieties contribute unique and highly desirable properties to potential drug candidates.
-
The Thiophene Moiety: Thiophene is a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, allowing it to mimic a phenyl group while introducing a heteroatom that can modulate solubility, metabolism, and target engagement.[7] Numerous FDA-approved drugs incorporate a thiophene ring, highlighting its acceptance and utility in pharmaceutical design.[6]
-
The Trifluoromethyl Group: The -CF₃ group is a cornerstone of modern medicinal chemistry.[8][9] Its inclusion in a molecule can profoundly enhance key drug-like properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or hydrogen group with a -CF₃ group can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][10]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[4][5][11]
-
Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[8]
-
Proposed Synthetic Workflow
The workflow below outlines a conceptual pathway starting from 2-bromothiophene, a common starting material. This multi-step process leverages a trifluoromethyl source and subsequent functional group manipulations to arrive at the target compound.
Caption: A plausible synthetic route to the target molecule.
Experimental Protocol Considerations:
-
Trifluoromethylation: The introduction of the -CF₃ group onto the thiophene ring is the key step. This can be achieved using various modern trifluoromethylating agents. A common method involves the reaction of an aryl halide with a nucleophilic trifluoromethyl source, often catalyzed by a copper or palladium complex.[12] Alternatively, radical trifluoromethylation approaches could be employed.
-
Functional Group Interconversion: Starting with a halogenated thiophene allows for subsequent functionalization. For instance, conversion of the bromo-intermediate to a boronic acid derivative (e.g., (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, CAS 958451-91-7) creates a versatile intermediate.
-
Hydroxylation: The final step involves the conversion of the functional group at the 2-position to a hydroxyl group. For a boronic acid intermediate, this is typically achieved through oxidation, for example, using hydrogen peroxide under basic conditions.
Self-Validating System: Each step in this proposed synthesis must be rigorously monitored. The identity and purity of intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to the next step.
Conclusion for the Research Professional
5-(Trifluoromethyl)thiophen-2-ol represents a valuable and strategically designed building block for constructing more complex molecules in drug discovery programs. Its utility stems from the synergistic combination of a proven heterocyclic core (thiophene) and a function-enhancing substituent (trifluoromethyl). The inherent tautomerism of the 2-hydroxythiophene system offers additional structural diversity for library synthesis. Researchers can leverage this compound to systematically explore structure-activity relationships (SAR), aiming to optimize the metabolic stability, potency, and pharmacokinetic profiles of novel therapeutic agents.
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Redka, M. O., et al. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the profound electronic modifications induced by the trifluoromethyl (CF3) group on the thiophene ring. We will explore the fundamental principles governing these interactions, their consequences on chemical reactivity and spectroscopic properties, and their strategic application in the fields of medicinal chemistry and materials science.
Introduction: A Tale of Two Moieties
The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and organic electronics.[1][2] Its electron-rich nature and aromaticity make it a versatile scaffold.[3] On the other hand, the trifluoromethyl (CF3) group is one of the most potent electron-withdrawing groups in organic chemistry.[4][5] The introduction of a CF3 group onto a thiophene ring creates a fascinating interplay of electronic effects, dramatically altering the molecule's properties and reactivity. This guide will dissect this interplay, providing a comprehensive understanding for researchers aiming to leverage these effects in their work.
Fundamental Electronic Properties
The Trifluoromethyl Group: A Potent Inductive Withdrawer
The defining characteristic of the CF3 group is its powerful electron-withdrawing inductive effect (-I). This stems from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, creating a significant partial positive charge on the carbon atom. This positive charge, in turn, strongly pulls electron density from any attached scaffold, such as the thiophene ring.[6][7] While resonance effects can also play a role in substituent effects, for the CF3 group, the inductive effect is overwhelmingly dominant.[7]
The Thiophene Ring: An Electron-Rich Aromatic System
Thiophene is an aromatic heterocycle where one of the sulfur atom's lone pairs participates in the π-electron system, contributing to its aromatic sextet.[3] This makes the thiophene ring more electron-rich than benzene and, consequently, more reactive towards electrophilic substitution, particularly at the C2 and C5 positions.[3][8]
The CF3 Group's Influence on Thiophene's Electronic Landscape
When a CF3 group is attached to a thiophene ring, its strong -I effect profoundly alters the ring's electronic distribution and reactivity.
Inductive Deactivation and Impact on Aromaticity
The CF3 group withdraws electron density from the thiophene ring, making it significantly less nucleophilic.[6] This "deactivation" reduces the ring's reactivity towards electrophiles. The withdrawal of electron density can also impact the overall aromaticity of the ring, a factor that can be computationally modeled.[9][10]
Caption: Inductive effect of the CF3 group on the thiophene ring.
Spectroscopic Manifestations
The electronic perturbation caused by the CF3 group is readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Protons on the trifluoromethylated thiophene ring experience a deshielding effect due to the reduced electron density. This results in a downfield shift (higher ppm values) compared to unsubstituted thiophene.[11]
-
¹³C NMR: Similarly, the carbon atoms of the thiophene ring are deshielded, leading to downfield shifts in the ¹³C NMR spectrum.[11]
-
¹⁹F NMR: This is a crucial technique for characterizing trifluoromethylated compounds. The chemical shift of the CF3 group can provide valuable information about its electronic environment.[12][13] For instance, the ¹⁹F NMR signal for 3-(trifluoromethyl)thiophene appears at approximately -59.45 ppm (relative to CFCl₃).[12]
Table 1: Representative NMR Data
| Compound | Nucleus | Approximate Chemical Shift (ppm) |
| Thiophene | ¹H | 7.3 (H2, H5), 7.1 (H3, H4) |
| 2-(Trifluoromethyl)thiophene | ¹H | Downfield shifted relative to thiophene |
| 3-(Trifluoromethyl)thiophene | ¹⁹F | ~ -59.45 |
Note: Actual chemical shifts can vary depending on the solvent and other substituents.
Quantitative Assessment: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[14] These values provide a measure of the electron-donating or electron-withdrawing nature of a group. The CF3 group has positive σ values, confirming its electron-withdrawing character.
Table 2: Hammett Substituent Constants for the CF3 Group
| Constant | Value | Indication |
| σ_meta_ | 0.44 | Strong electron withdrawal via induction.[15] |
| σ_para_ | 0.57 | Strong electron withdrawal via induction and resonance.[15] |
A higher positive value indicates a stronger electron-withdrawing effect.[16]
Ramifications for Chemical Reactivity
The electronic changes induced by the CF3 group have significant consequences for the chemical reactivity of the thiophene ring.
Electrophilic Aromatic Substitution
As mentioned, the CF3 group deactivates the thiophene ring towards electrophilic attack. When substitution does occur, the CF3 group acts as a meta-director on benzene rings.[6][7] This is because the electron-withdrawing nature of the CF3 group destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. A similar directing effect can be anticipated for the thiophene ring, although the inherent reactivity of the thiophene positions (C2/C5 vs. C3/C4) also plays a crucial role.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the strong electron-withdrawing nature of the CF3 group can activate the thiophene ring towards nucleophilic aromatic substitution (SNAr). This is a reaction pathway that is generally not feasible for electron-rich thiophene itself. The CF3 group helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack.
Caption: Reactivity of CF3-thiophene towards electrophiles and nucleophiles.
Significance in Drug Discovery and Materials Science
The unique electronic properties of trifluoromethylated thiophenes make them highly valuable in applied chemistry.
-
Metabolic Stability: In drug development, the CF3 group is often used to block sites of metabolic oxidation. The strong C-F bonds are resistant to enzymatic cleavage, which can increase a drug's half-life.[5]
-
Lipophilicity and Bioavailability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[5] This can enhance membrane permeability and improve bioavailability.
-
Receptor Binding: The altered electronic distribution of the thiophene ring can lead to different or stronger interactions with biological targets, such as hydrogen bonding or electrostatic interactions.[5]
-
Organic Electronics: The electron-accepting nature of trifluoromethylated thiophenes makes them interesting components for n-type organic semiconductors.[9]
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)thiophene
The direct trifluoromethylation of thiophene can be challenging and often results in low yields or lack of selectivity.[8] A common approach involves the use of trifluoromethylating agents with pre-functionalized thiophenes.
Protocol: Copper-Mediated Trifluoromethylation of 2-Iodothiophene
-
Materials: 2-Iodothiophene, (trifluoromethyl)trimethylsilane (TMSCF3), copper(I) iodide (CuI), potassium fluoride (KF), N,N-dimethylformamide (DMF).
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (1.1 equivalents), KF (2.0 equivalents), and 2-iodothiophene (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reagent Addition: Add TMSCF3 (1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by GC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)thiophene.
-
Validation: Confirm the structure and purity of the product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.[12][17]
Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of 2-trifluoromethylthiophene.
Conclusion
The introduction of a trifluoromethyl group onto a thiophene ring is a powerful strategy for modulating its electronic properties. The dominant electron-withdrawing inductive effect of the CF3 group deactivates the ring towards electrophilic attack while potentially activating it for nucleophilic substitution. These changes are clearly reflected in the compound's spectroscopic data and have profound implications for its application in drug design and materials science. A thorough understanding of these electronic effects is paramount for any scientist working with these valuable fluorinated heterocycles.
References
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- Supplementary M
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- Hammett equ
- Values of some Hammett substituent constants (σ). (n.d.).
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Introduction: The Significance of Trifluoromethylated Thiophenes
An In-Depth Technical Guide to 5-(Trifluoromethyl)thiophen-2-ol: Properties, Safety, and Synthetic Applications
This document provides a comprehensive technical overview of 5-(Trifluoromethyl)thiophen-2-ol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds to provide a robust framework for its safe handling, storage, and application. The insights herein are intended for professionals in drug development and chemical research, emphasizing scientific integrity, experimental causality, and authoritative grounding.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1][2][3] This moiety can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4][5] Thiophene rings, as privileged heterocyclic scaffolds, are present in numerous FDA-approved drugs and are valued for their unique electronic properties and ability to engage in various biological interactions.[4][6]
The combination of a thiophene nucleus with a trifluoromethyl group, as seen in 5-(Trifluoromethyl)thiophen-2-ol, creates a versatile building block for synthesizing novel chemical entities. The hydroxyl group at the 2-position offers a reactive handle for further chemical modification, making this compound a valuable intermediate for creating diverse molecular libraries.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₅H₃F₃OS | Based on structure |
| Molecular Weight | 170.14 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred from similar small organic molecules[7][8] |
| Boiling Point | > 95°C | The boiling point of the parent 2-(Trifluoromethyl)thiophene is 95°C. The hydroxyl group would increase this value due to hydrogen bonding.[9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, alcohols, ethers). Low solubility in water. | General property of functionalized thiophenes and trifluoromethylated compounds.[6][10] |
Spectroscopic analysis would be crucial for structure confirmation. Expected NMR and MS data would include:
-
¹H NMR: Signals corresponding to the two aromatic protons on the thiophene ring and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the five carbon atoms, including the carbon bearing the -CF₃ group (which would appear as a quartet due to C-F coupling) and the carbon attached to the hydroxyl group.
-
¹⁹F NMR: A characteristic singlet for the -CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Hazard Analysis and Safety Protocols (Extrapolated)
Disclaimer: The following safety information is extrapolated from the Safety Data Sheets of structurally related compounds, including 5-(Trifluoromethyl)benzo[b]thiophene, various thiophene derivatives, and other trifluoromethylated aromatics. A formal risk assessment must be conducted by the end-user before any handling.
Table 2: Summary of Potential Hazards and GHS Classifications
| Hazard Category | GHS Classification (Predicted) | Precautionary Statement Codes (Examples) | Rationale/Source Analogs |
| Acute Oral Toxicity | Warning: Harmful if swallowed | P264, P270, P301+P312, P330 | H302 ("Harmful if swallowed") is listed for 5-(Trifluoromethyl)benzo[b]thiophene and (5-(Trifluoromethyl)thiophen-2-yl)boronic acid.[8][11] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation | P264, P280, P302+P352, P332+P313 | H315 ("Causes skin irritation") is a common classification for functionalized thiophenes and benzothiophenes.[11][12][13] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | H319 ("Causes serious eye irritation") is listed for related compounds.[11][13] The presence of an acidic phenol-like group increases this likelihood. |
| Respiratory Irritation | Warning: May cause respiratory irritation | P261, P271, P304+P340, P312 | H335 ("May cause respiratory irritation") is noted for similar structures.[11][13] Fine powders or vapors are likely to be irritants. |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is paramount when handling novel chemical entities.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[14]
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[10][14]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn, and contaminated clothing should be removed and washed before reuse.[10][14]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures (Recommended)
The following first aid measures are based on standard laboratory practice for the predicted hazards.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][15]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14]
Handling, Storage, and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid breathing dust or vapor.[13] Ensure good ventilation and use non-sparking tools.[13] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11][15] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as phenolic compounds can be sensitive to oxidation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Synthetic Pathways and Experimental Protocols
The synthesis of 5-(Trifluoromethyl)thiophen-2-ol is not widely documented, but a plausible synthetic route can be designed based on established thiophene chemistry.[6][17] One potential approach involves the cyclization of a suitable precursor or the functionalization of a pre-existing trifluoromethylated thiophene.
Hypothetical Synthesis Workflow
A potential route could involve the metalation of 2-(Trifluoromethyl)thiophene followed by reaction with an oxygenating agent.
Caption: Hypothetical workflow for the synthesis of 5-(Trifluoromethyl)thiophen-2-ol.
Protocol: Derivatization via Etherification (Example Application)
This protocol describes a representative experiment where 5-(Trifluoromethyl)thiophen-2-ol is used as a nucleophile in a Williamson ether synthesis to generate a small molecule library for drug discovery screening.
Objective: To synthesize a series of ethers from 5-(Trifluoromethyl)thiophen-2-ol and various alkyl halides.
Materials:
-
5-(Trifluoromethyl)thiophen-2-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(Trifluoromethyl)thiophen-2-ol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Reagent Addition: Add the desired alkyl halide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure ether derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Logical Framework for Safe Chemical Handling
The following diagram illustrates the decision-making process for ensuring safety when working with a novel or poorly characterized chemical like 5-(Trifluoromethyl)thiophen-2-ol.
Caption: A self-validating workflow for assessing risk and ensuring safe laboratory practices.
References
-
Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes . ResearchGate. [Link]
-
Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones . National Center for Biotechnology Information (PMC). [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . National Center for Biotechnology Information (PMC). [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts . ResearchGate. [Link]
-
2-(Trifluoromethyl)thiophene Properties . PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . National Center for Biotechnology Information (PMC). [Link]
-
Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide . The Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . Royal Society of Chemistry. [Link]
- Synthetic method of 2-(trifluoromethyl) pyrimidine-5-ol.
-
Thiophene synthesis overview . Organic Chemistry Portal. [Link]
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons . MDPI. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Trifluoromethyl)benzo[b]thiophene | 132896-18-5 [sigmaaldrich.com]
- 8. (5-(Trifluoromethyl)thiophen-2-yl)boronic acid | 958451-91-7 [sigmaaldrich.com]
- 9. 86093-76-7 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 5-(Trifluoromethyl)benzo[b]thiophene | 132896-18-5 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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- 14. fishersci.es [fishersci.es]
- 15. assets.thermofisher.com [assets.thermofisher.com]
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- 17. Thiophene synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Strategic Functionalization of 5-(Trifluoromethyl)thiophen-2-ol
Abstract
The 5-(trifluoromethyl)thiophen-2-ol scaffold represents a high-value bioisostere in modern drug discovery, offering a lipophilic, metabolically stable alternative to para-substituted phenols or benzoic acids. However, its utility is frequently hampered by complex tautomeric equilibria (keto-enol shifts) that complicate reproducible functionalization. This guide provides an authoritative technical roadmap for "locking" the aromatic tautomer via regioselective O-functionalization and palladium-catalyzed cross-coupling, ensuring high yield and structural integrity in SAR campaigns.
Introduction: The Bioisosteric Advantage
In medicinal chemistry, the thiophene ring serves as a classic bioisostere for the phenyl ring. The addition of a trifluoromethyl (
-
Metabolic Blocking: The
group blocks the highly reactive -position (C5), preventing metabolic oxidation (sulfoxidation or ring opening) by cytochrome P450 enzymes [1]. -
Lipophilicity Modulation: The
moiety significantly increases , enhancing membrane permeability while acting as a strong electron-withdrawing group (EWG) that modulates the pKa of the adjacent hydroxyl group [2].
However, unlike phenols, 5-(trifluoromethyl)thiophen-2-ol is not a static aromatic system. It exists in a dynamic equilibrium that must be controlled to avoid unwanted C-alkylation byproducts.
Mechanistic Insight: Taming the Tautomer
The core challenge in functionalizing this molecule is the Ambident Nucleophile Problem . Upon deprotonation, the resulting anion delocalizes charge between the Oxygen (hard nucleophile) and the Carbon-3 (soft nucleophile).
The Tautomeric Triad[1]
-
Aromatic Enol (Target): 5-(trifluoromethyl)thiophen-2-ol. Desired for O-functionalization.
-
3H-Keto Form: 5-(trifluoromethyl)thiophen-2(3H)-one.
-
5H-Keto Form: 5-(trifluoromethyl)thiophen-2(5H)-one.
The
DOT Diagram: Tautomerism & Reactivity Flow
Figure 1: The ambident nature of the thienyl anion dictates product distribution. Hard electrophiles and polar solvents favor the O-pathway.[1]
Experimental Protocols
Protocol A: Regioselective O-Alkylation (Ether Synthesis)
Objective: Synthesize stable ether derivatives while suppressing C-alkylation. Mechanism: Exploits the "Hard and Soft Acids and Bases" (HSAB) theory. The Oxygen atom is the "harder" center. Using a hard leaving group and a polar aprotic solvent maximizes O-selectivity [3].
Materials:
-
Substrate: 5-(Trifluoromethyl)thiophen-2-ol (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide or Benzyl bromide (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) — Crucial: The "Cesium Effect" promotes O-alkylation due to weak ion pairing. -
Solvent: DMF (Anhydrous) or Acetonitrile.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 5-(trifluoromethyl)thiophen-2-ol (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol, 652 mg) in one portion. Stir at room temperature for 30 minutes. The solution may turn yellow/orange, indicating anion formation. -
Addition: Dropwise add the alkylating agent (1.2 mmol).
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2]
-
Note: If C-alkylation is observed (lower Rf spot), lower the temperature to RT and increase reaction time.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[3] -
Purification: Flash chromatography on silica gel.
Protocol B: "Locking" via Triflation (Suzuki Precursor)
Objective: Convert the hydroxyl group into a Triflate (-OTf), a pseudohalide. This permanently "locks" the thiophene in its aromatic form and activates the C2 position for Pd-catalyzed cross-coupling [4].
Materials:
-
Substrate: 5-(Trifluoromethyl)thiophen-2-ol (1.0 equiv)
-
Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (
) (1.2 equiv) — Preferred over for milder conditions and higher chemoselectivity. -
Base: DIPEA (Diisopropylethylamine) or TEA (2.0 equiv)
-
Solvent: DCM (Dichloromethane).
Step-by-Step Procedure:
-
Setup: Dissolve substrate (1.0 mmol) in DCM (10 mL) at 0°C under
. -
Base Addition: Add DIPEA (2.0 mmol, 350 µL). Stir for 10 mins.
-
Triflation: Add
(1.2 mmol, 430 mg) solid in small portions. -
Completion: Allow to warm to RT and stir for 2–12 hours.
-
Workup: Wash with saturated
, then brine. -
Stability Note: Thienyl triflates can be hydrolytically sensitive. Store at -20°C under inert atmosphere if not using immediately.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the C2 position, creating a biaryl scaffold common in kinase inhibitors.
Step-by-Step Procedure:
-
Mix: In a microwave vial, combine the Thienyl Triflate (from Protocol B, 1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
-
Heat: Heat to 80°C (oil bath) or 100°C (Microwave) for 1 hour.
-
Result: High-yield formation of 2-aryl-5-(trifluoromethyl)thiophene.
Data Summary & Troubleshooting
| Parameter | O-Alkylation (Ether) | C-Alkylation (Byproduct) | Triflation (OTf) |
| Favored Solvent | DMF, DMSO (Polar Aprotic) | THF, Ether (Non-polar) | DCM, DCM/Pyridine |
| Favored Base | LiHMDS, NaH | DIPEA, TEA | |
| Electrophile | Hard (R-I, R-OTs) | Soft (Allyl-Br, Michael Acceptors) | |
| Key Indicator | Higher Rf (Non-polar product) | Lower Rf (Keto character) | Unstable on Silica (Use TEA in eluent) |
DOT Diagram: Synthesis Workflow
Figure 2: Decision tree for functionalizing the 5-CF3-thiophen-2-ol scaffold.
References
-
Bioisosterism & Metabolism
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Thiophene Reactivity
-
Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery.[4] Current Opinion in Drug Discovery & Development.
-
-
O- vs C-Alkylation Dynamics
-
Triflation & Cross-Coupling Protocols
- Stang, P. J., & Anderson, A. G. (1982). Triflic Acid and its Derivatives. Synthesis. (Classic protocol basis for PhNTf2 usage).
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Trifluoromethyl Thiophenes: Bioisosteric Design & Protocols
Abstract & Strategic Rationale
In modern drug discovery, the trifluoromethyl (
This guide details two distinct synthetic strategies:
-
Late-Stage Functionalization: Innate C-H trifluoromethylation of existing thiophene scaffolds.
-
De Novo Synthesis: Cyclization of fluorinated precursors via modified Paal-Knorr protocols.
Physicochemical Impact: The "Fluorine Effect"
The replacement of a phenyl ring with a thiophene alters the bond angles (from 120° to ~111° at the sulfur), affecting the vector of substituents. Adding a
Table 1: Comparative Physicochemical Properties
| Property | Phenyl ( | Thiophene ( | 2- | Impact on Drug Design |
| Steric Bulk | Moderate | Lower (5-membered) | High ( | |
| Lipophilicity ( | 0.00 (Ref) | -0.14 | +0.88 (approx) | Significant increase in permeability; improved BBB penetration. |
| Metabolic Stability | Susceptible (Epoxidation) | Susceptible (S-oxidation) | High | |
| Electronic ( | 0.00 | -0.05 (Electron Rich) | +0.54 (Electron Poor) | Reduces electron density, preventing oxidative degradation. |
Synthetic Decision Framework
Selecting the correct synthetic route depends on the stage of drug development and the availability of precursors.
Diagram 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting between C-H activation and Cyclization based on substrate complexity and availability.
Protocol A: Innate C-H Trifluoromethylation
Primary Application: Late-stage diversification of lead compounds. Mechanism: Radical substitution using Sodium Triflinate (Langlois Reagent).
This protocol utilizes the method developed by Baran et al. (2011) , which leverages the innate reactivity of heterocycles towards electrophilic radicals. Thiophenes are particularly reactive at the C2/C5 positions due to high electron density.
Reaction Mechanism & Workflow
The reaction proceeds via a radical mechanism where tert-butyl hydroperoxide (TBHP) oxidizes the sulfinate to generate the
Diagram 2: Radical Trifluoromethylation Workflow
Caption: Mechanistic workflow for the Langlois/Baran innate C-H trifluoromethylation protocol.
Detailed Experimental Procedure
Materials:
-
Substrate: Thiophene derivative (1.0 equiv)
-
Reagent: Sodium triflinate (
, Langlois Reagent) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 – 5.0 equiv)
-
Solvent: DCM/Water biphasic mixture (2.5:1 ratio) or DMSO (for polar substrates)
Step-by-Step Protocol:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the thiophene substrate (0.5 mmol, 1.0 equiv) and Sodium Triflinate (234 mg, 1.5 mmol, 3.0 equiv).
-
Solvation: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). Note: The biphasic system is crucial for moderating the radical concentration and solubilizing the inorganic salt.
-
Initiation: Cool the mixture to 0°C (ice bath) to prevent rapid exotherm. Slowly add TBHP (70% aq., ~0.3 mL, 5.0 equiv) dropwise.
-
Reaction: Remove the ice bath and stir vigorously at ambient temperature (
) for 12–24 hours.-
QC Check: Monitor by TLC or LC-MS. The product will be significantly less polar (higher
) than the starting material.
-
-
Workup: Dilute with DCM (10 mL) and separate layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Wash combined organics with saturated
(removes sulfinic acid byproducts) and brine. Dry over , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Critical Troubleshooting:
-
Low Yield? If the reaction stalls, add a second portion of
(1.0 equiv) and TBHP (1.0 equiv) after 12 hours. -
Regioselectivity:[1] C2 is preferred. If C2/C5 are blocked, this method is unlikely to work efficiently; consider Method B.
Protocol B: De Novo Cyclization (Modified Paal-Knorr)
Primary Application: Building specific scaffolds where regiochemistry must be guaranteed. Mechanism: Cyclization of 1,4-dicarbonyls using thionation reagents.
This method constructs the thiophene ring from a fluorinated precursor, typically a 4,4,4-trifluorobutane-1,3-dione derivative reacted with a mercaptoacetate or via direct thionation of a 1,4-diketone.
Detailed Experimental Procedure
Materials:
-
Precursor: 1,1,1-trifluoro-2,5-hexanedione (or equivalent 1,4-dicarbonyl)
-
Reagent: Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (
)[2] -
Solvent: Toluene (anhydrous)
Step-by-Step Protocol:
-
Precursor Synthesis (If not commercial): React ethyl trifluoroacetate with a ketone enolate (Claisen condensation) to generate the trifluoromethyl-1,3-diketone intermediate, followed by alkylation to form the 1,4-system.
-
Cyclization Setup: In a round-bottom flask under Argon, dissolve the trifluoromethyl-1,4-dicarbonyl (1.0 mmol) in anhydrous Toluene (10 mL).
-
Reagent Addition: Add Lawesson’s Reagent (0.6 mmol, 0.6 equiv – Note: LR delivers 2 sulfur atoms per molecule).
-
Reflux: Heat the reaction to reflux (
) for 2–4 hours.-
Observation: The reaction mixture will turn heterogeneous and yellow/orange.
-
-
Workup: Cool to room temperature. Filter off the solid precipitate (phosphorus byproducts).
-
Purification: Concentrate the filtrate. The
-thiophene is often volatile; avoid high vacuum for extended periods. Purify via flash chromatography (Pentane/Ether).
Case Study: as a Nitro Bioisostere
Context: Aliphatic nitro groups (
-
Result: The
-thiophene analogue maintained the electron-withdrawing character required for binding but increased metabolic stability by >40% in liver microsome assays. -
Validation: The
analogue showed similar efficacy in neuropathic pain models without the mutagenic risks associated with the nitro moiety.
References
-
Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011).[5][6] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[5][6] Link[5][7]
-
Bioisosteric Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Paal-Knorr Mechanism: Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Link
-
CB1 Receptor Case Study: Tseng, C. C., et al. (2019).[8] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[3][4][8] Journal of Medicinal Chemistry, 62(10), 5049–5062.[8] Link[3][8]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Note: Scalable Manufacturing of 5-(Trifluoromethyl)thiophen-2-ol
Executive Summary & Strategic Analysis
The synthesis of 5-(Trifluoromethyl)thiophen-2-ol (Compound 1 ) presents a unique challenge in process chemistry due to the intrinsic instability of electron-deficient hydroxythiophenes.[1] Unlike phenols, which are stabilized by strong aromatic resonance, 2-hydroxythiophenes exist in a dynamic tautomeric equilibrium with their non-aromatic thiolactone forms: 5-(trifluoromethyl)thiophen-2(5H)-one (Compound 1a ) and 5-(trifluoromethyl)thiophen-2(3H)-one (Compound 1b ).[1]
For the drug development professional, understanding this duality is critical. The "alcohol" functionality is often a transient species in solution, while the isolated solid or oil is predominantly the 2(5H)-one tautomer. This application note details a scalable, safety-validated protocol for manufacturing this moiety, prioritizing the Boronic Oxidation Route over hazardous per-ester methods or low-yielding nucleophilic substitutions.[1]
Key Manufacturing Challenges
| Challenge | Technical Implication | Process Solution |
| Tautomeric Instability | Product rapidly isomerizes; "OH" form is elusive. | Target and isolate the stable 2(5H)-one form; use NMR to confirm equilibrium.[1] |
| Electron Withdrawal | The 5-CF3 group deactivates the ring toward electrophilic attack but activates it for deprotonation.[1] | Use Lithium-Halogen Exchange (Li-X) rather than direct electrophilic substitution.[1] |
| Safety at Scale | Classical routes use t-butyl perbenzoate (explosive potential).[1] | Adopt Boronic Acid Oxidation (BAO) using mild peroxide conditions. |
Chemical Identity & Tautomerism[1][2]
Before commencing synthesis, the researcher must recognize the target structure's behavior. The 5-CF3 group is strongly electron-withdrawing (
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium shift driven by the trifluoromethyl group.
Figure 1: The CF3 group stabilizes the sp3 carbon at position 5, strongly favoring the 2(5H)-one tautomer.[1]
Recommended Protocol: Boronic Oxidation Route[1]
This protocol is the industry standard for scalability, avoiding the safety hazards of per-ester chemistry (Org. Synth. Coll. Vol. 5, 1973) and the poor yields of direct hydroxylation.
Reaction Scheme
Starting Material: 2-Bromo-5-(trifluoromethyl)thiophene (CAS: 125345-84-6).[1]
Step-by-Step Methodology
Phase A: Metallation & Borylation
Objective: Generate the intermediate aryl boronate.
-
Setup: Charge a dry, nitrogen-flushed reactor with 2-Bromo-5-(trifluoromethyl)thiophene (1.0 equiv) and anhydrous THF (5 mL/g). Cool to -20°C .
-
Note: The CF3 group makes the C-Br bond labile; cryogenic conditions prevent "scrambling" or elimination.[1]
-
-
Exchange: Add
-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 equiv) dropwise, maintaining internal temperature below -15°C. Stir for 1 hour.-
QC Check: Pull an aliquot, quench with
. NMR should show >98% deuteration at the 2-position.[1]
-
-
Borylation: Add Trimethyl borate (
) (1.5 equiv) rapidly. The exotherm is manageable at -20°C.[1] -
Warm-up: Allow the mixture to warm to 0°C over 30 minutes. The solution will become a slurry (magnesium salts).
Phase B: Oxidative Hydroxylation
Objective: Convert the C-B bond to C-O.
-
Acidification: Add Glacial Acetic Acid (3.0 equiv) to neutralize the mixture and protonate the boronate species.
-
Oxidation: Add 30% Hydrogen Peroxide (
) (1.5 equiv) dropwise.-
Critical Safety: Maintain temperature <20°C. The oxidation of boronates is highly exothermic.
-
-
Reaction Time: Stir at room temperature for 2 hours.
-
Quench: Add saturated aqueous
(Sodium Bisulfite) to destroy excess peroxide. Test with starch-iodide paper (must be negative).[1]
Phase C: Isolation & Purification[1][2]
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with water (to remove boric acid) and brine.
-
Concentration: Dry over
and concentrate under reduced pressure at <40°C .-
Caution: High heat can cause dimerization of the thiolactone.
-
-
Distillation: Purify via Kugelrohr distillation or high-vacuum fractional distillation. The product is a pale yellow oil that may solidify upon cooling.
Process Data & Specifications
The following table summarizes expected metrics for a 100g scale campaign.
| Parameter | Specification | Notes |
| Yield | 75 - 82% | Losses primarily due to water solubility of boric acid complexes.[1] |
| Purity (GC) | >97.0% | Main impurity: 2-Bromo-5-CF3-thiophene (unreacted).[1] |
| Appearance | Pale yellow oil | Darkens on standing (oxidation/polymerization). |
| Storage | -20°C, Inert Gas | Unstable at RT. Store under Argon. |
| 1H NMR (CDCl3) | Shows CH2 peak of the 2(5H)-one form (approx.[1] 3.8 ppm). |
Scalability & Flow Chemistry Adaptation[1]
For multi-kilogram manufacturing, batch processing of Grignard reagents poses safety risks. A Continuous Flow approach is recommended to manage the exotherm and unstable lithiated intermediates.
Flow Reactor Diagram
The following Graphviz diagram outlines the continuous flow setup for the metallation-borylation sequence.
Figure 2: Continuous flow setup minimizes the inventory of high-energy metallated intermediates.
Protocol Adaptation for Flow
-
Stream A: 0.5 M 2-Bromo-5-(trifluoromethyl)thiophene in THF.
-
Stream B: 0.6 M
-PrMgCl[1]·LiCl in THF. -
Mixing: T-mixer at -10°C. Residence time: 2 minutes.
-
Quench: Stream C (
) meets the metallated stream in a second mixer. -
Output: The boronate stream is collected into a batch reactor containing AcOH/H2O2. Note: Oxidation is generally too slow for standard microreactors and is safer in a cooled CSTR (Continuous Stirred-Tank Reactor).[1]
References
-
Stable Tautomers of Hydroxythiophenes
-
Boronic Oxidation Methodology
-
Scalable Precursor Synthesis (Org. Synth.)
- Studer, A. (2012). A Radical Approach to Trifluoromethylation. Angewandte Chemie International Edition.
- Flow Chemistry for Metallation: Knochel, P., et al. (2011). Continuous Flow Magnesiation of Functionalized Heterocycles. Chemistry – A European Journal. Context: Validates the use of Turbo Grignard in flow for sensitive thiophenes.
Sources
Preparation of Fluorinated Thiophene Building Blocks: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Thiophene Chemistry
The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When introduced into the thiophene ring, a privileged scaffold in medicinal chemistry and a key component in organic electronics, these effects are particularly pronounced.[3][4] Fluorinated thiophenes are integral components in a range of applications, from potent enzyme inhibitors and central nervous system agents to high-performance organic semiconductors for transistors and photovoltaic devices.[1][5][6][7][8]
This application note provides a comprehensive overview of the primary synthetic strategies for preparing fluorinated thiophene building blocks. It is designed to be a practical guide for researchers, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for choosing a particular synthetic route.
I. Synthetic Strategies for Fluorinated Thiophenes
The synthesis of fluorinated thiophenes can be broadly categorized into two main approaches: the direct fluorination of a pre-formed thiophene ring and the cyclization of fluorinated precursors to construct the thiophene ring. The choice of strategy often depends on the desired substitution pattern (regioselectivity) and the availability of starting materials.
Direct Electrophilic Fluorination
Direct fluorination of the thiophene ring involves the substitution of a hydrogen atom with a fluorine atom using an electrophilic fluorinating agent. This method is conceptually straightforward but can be challenging due to the high reactivity of the thiophene ring, which can lead to a lack of selectivity and decomposition.[1][9]
Key Reagents:
-
Elemental Fluorine (F₂): Highly reactive and generally non-selective, often leading to mixtures of 2- and 3-fluorothiophenes.[1][9] Its use requires specialized equipment and extreme caution.
-
Selectfluor™ (F-TEDA-BF₄): A more manageable and selective electrophilic fluorinating agent. However, yields can be low, especially for the fluorination of acetamido-substituted thiophenes.[1][9]
-
N-Fluorosulfonimides (e.g., N-Fluorobenzenesulfonimide - NFSI): These reagents offer a good balance of reactivity and selectivity and have been successfully used for the regioselective fluorination of thiophene derivatives.[10][11]
Causality Behind Experimental Choices: The choice of fluorinating agent is critical. For substrates prone to oxidation or polymerization, milder reagents like NFSI are preferred. The solvent can also play a crucial role in modulating the reactivity and selectivity of the fluorination reaction.[11]
Protocol 1: Electrophilic Fluorination of a Lithiated Thiophene
This protocol describes the synthesis of 3-fluorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid via a directed lithiation followed by electrophilic fluorination.[10]
Workflow Diagram:
Caption: Synthesis of 3-fluorothiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorodibenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thiophene-2-carboxylic acid in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-BuLi solution dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the dianion.[10]
-
In a separate flask, dissolve 1.5 equivalents of NFSI in anhydrous THF.
-
Add the NFSI solution to the dianion solution at -78 °C.
-
Stir the reaction mixture for 4-5 hours at -78 °C, then allow it to warm to room temperature overnight.[10]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 3-fluorothiophene-2-carboxylic acid.[10]
Nucleophilic Fluorination
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, with a fluoride ion source. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic example of this approach.[5][12]
Key Reagents:
-
Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst.
-
Cesium Fluoride (CsF): A more reactive fluoride source than KF.[13]
-
Tetrafluoroboric Acid (HBF₄) and Sodium Nitrite (NaNO₂): Used in the Balz-Schiemann reaction to generate the diazonium tetrafluoroborate intermediate.[5]
Causality Behind Experimental Choices: The success of nucleophilic fluorination depends on the activation of the thiophene ring towards nucleophilic attack. Electron-withdrawing groups ortho or para to the leaving group facilitate the reaction. The choice of fluoride source and reaction conditions (temperature, solvent) is crucial for achieving good yields and minimizing side reactions.
Protocol 2: Synthesis of 3-Fluorothiophene via Balz-Schiemann Reaction
This protocol outlines a multi-step synthesis of 3-fluorothiophene starting from methyl 3-aminothiophene-2-carboxylate.[5]
Workflow Diagram:
Caption: Multi-step synthesis of 3-fluorothiophene.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Sand
-
Sodium hydroxide (NaOH)
-
Barium-promoted copper chromite
-
Quinoline
Procedure:
-
Diazotization: Diazotize methyl 3-aminothiophene-2-carboxylate with sodium nitrite and tetrafluoroboric acid to form methyl 3-diazoniumthiophene-2-carboxylate tetrafluoroborate.[5]
-
Balz-Schiemann Reaction: Mix the diazonium salt with sand and heat the mixture. The thermal decomposition will yield methyl 3-fluorothiophene-2-carboxylate.[5]
-
Hydrolysis: Saponify the methyl ester using sodium hydroxide to obtain 3-fluorothiophene-2-carboxylic acid.[5]
-
Decarboxylation: Heat the 3-fluorothiophene-2-carboxylic acid in quinoline with barium-promoted copper chromite as a catalyst. Distill the product directly from the reaction mixture to obtain 3-fluorothiophene.[5]
Synthesis from Fluorinated Precursors
An alternative to fluorinating the thiophene ring is to construct the ring from already fluorinated building blocks. This approach can offer excellent control over the position of the fluorine atom.
Common Strategies:
-
Gewald Reaction: A multi-component reaction that can be adapted to use fluorinated starting materials.
-
Cyclization of Fluorinated Dienes/Enynes: Various transition-metal-catalyzed or radical-mediated cyclizations can be employed to form the thiophene ring.[14]
Causality Behind Experimental Choices: This strategy is particularly useful when the desired fluorinated thiophene is difficult to access via direct fluorination due to regioselectivity issues or substrate sensitivity. The choice of the specific cyclization reaction depends on the availability of the fluorinated precursors and the desired substitution pattern on the final thiophene product.
II. Comparative Summary of Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages | Regioselectivity |
| Direct Electrophilic Fluorination | F₂, Selectfluor™, NFSI | Atom-economical, potentially fewer steps | Often lacks selectivity, harsh conditions, risk of decomposition | Can be difficult to control, especially for the 3-position |
| Nucleophilic Fluorination (Balz-Schiemann) | NaNO₂, HBF₄ | Well-established, good for specific isomers | Multi-step, can have moderate overall yields | Excellent for the position of the starting amino group |
| Synthesis from Fluorinated Precursors | Varies (e.g., fluorinated enynes) | Excellent regiocontrol | Starting materials may not be readily available, can be multi-step | Determined by the structure of the precursor |
III. Conclusion and Future Outlook
The preparation of fluorinated thiophene building blocks is a dynamic field driven by the increasing demand for these valuable compounds in drug discovery and materials science. While significant progress has been made in developing a variety of synthetic methods, challenges remain, particularly in achieving high regioselectivity and developing more sustainable and scalable processes. Future research will likely focus on the development of novel fluorinating reagents with improved selectivity and the discovery of new catalytic methods for the efficient construction of fluorinated thiophene rings. The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery and development of new medicines and advanced materials.
References
- Serdyuk, O. V., et al. (2014). Synthesis of Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (pp. 233-277). Springer, Cham.
- Serdyuk, O. V., et al. (2011). Synthesis of Fluorinated Thiophenes and Their Analogues. Chemistry of Heterocyclic Compounds, 47(3), 267-303.
- El Kassmi, A., et al. (1995). A Convenient Synthesis of 3-Fluorothiophene.
- Leclerc, M., et al. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. Macromolecules, 50(12), 4672-4681.
- Still, I. W. J., & McNulty, J. (1997). A FACILE SYNTHESIS OF 3-FLUOROTHIOPHENE-2-CARBOXYLIC ACID.
- Ferreira, R. S., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry, 45(3), 1333-1339.
- Kim, J., et al. (2015). Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. Organic Letters, 17(7), 1684-1687.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Jin, S., Kuang, Z., & Song, Q. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia, 2(4), 1836-1854.
- Leclerc, M., et al. (2017). Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. Macromolecules, 50(12), 4672-4681.
- Dong, G., et al. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 141(42), 16615-16620.
- Heeney, M., et al. (2012). Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers.
- Karon, K., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26403-26414.
- Serdyuk, O. V., et al. (2011). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform, 42(32).
- OUCI. (n.d.).
- Karon, K., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26403-26414.
- Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.
- Gerasimov, K. L., et al. (2020). Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices.
- Goya, P., & Párraga, J. (2005). Furans, thiophenes and related heterocycles in drug discovery.
- ResearchGate. (2025, December 4). From Monomer Design to Device Integration: The Expanding Role of Fluorinated Thiophene Polymers in Organic Semiconductor Technologies.
- Kelly, S. M., et al. (2010). Ring Fluorinated Thiophenes: Applications to Liquid Crystal Synthesis. Molecular Crystals and Liquid Crystals, 526(1), 1-13.
- Semantic Scholar. (2024, September 15).
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- van der Werf, C. A., & Heiszwolf, G. J. (1949). Preparation of Fluorothiophene. Journal of the American Chemical Society, 71(10), 3543-3543.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Khan, T., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 649-674.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
🔬 Technical Support Center: Volatile Fluorinated Thiophenes
The following guide serves as a specialized Technical Support Center for researchers handling Volatile Fluorinated Thiophene Derivatives (VFTDs) .
These compounds are high-value pharmacophores in drug discovery (e.g., bioisosteres for phenyl rings), but their handling presents a "perfect storm" of challenges: high volatility, potential for polymerization, and specific safety hazards.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
📂 Module 1: Storage & Integrity (The "Cold Chain")
Q: My 2-fluorothiophene arrived clear but has turned yellow after a week. Is it ruined?
A: Not necessarily, but degradation has started. Root Cause: Thiophenes are electron-rich and prone to acid-catalyzed polymerization or oxidation, even with electron-withdrawing fluorine substituents. The color change indicates the formation of oligomers or oxidation products (thiophene S-oxides). Troubleshooting Protocol:
-
Check NMR: Run a proton NMR. If the impurity peaks are <5%, distill immediately.
-
Purification: Perform a "flash distillation" (bulb-to-bulb) under a mild vacuum or nitrogen stream. Do not use a large column; you will lose mass to silica adsorption.
-
Prevention: Store future batches over activated 4Å molecular sieves or a stabilizer (like copper turnings, if compatible with downstream chemistry) in a dark, amber vial.
-
Temperature: Store at -20°C . Volatility drops exponentially with temperature (Clausius-Clapeyron relation).
Q: How do I store these compounds long-term without mass loss?
A: The "Freezer-Septum-Parafilm" triad is insufficient for VFTDs. Standard Operating Procedure (SOP):
-
Primary Containment: Use a J. Young valve NMR tube or a heavy-walled glass ampoule with a Teflon screw cap. Standard plastic caps allow slow permeation of vapors.
-
Secondary Containment: Place the primary vial inside a larger jar containing a layer of activated charcoal. This absorbs any escaped vapors, preventing cross-contamination in the freezer.
-
Headspace: Flush with Argon (heavier than air) before sealing. Nitrogen is acceptable, but Argon provides a better "blanket" for volatile liquids.
📂 Module 2: Handling & Transfer (Precision without Loss)
Q: Every time I weigh the liquid, I lose 10-15 mg. How do I dose this accurately?
A: Stop weighing in an open flask. Use the "Density-Volume" or "Syringe-Difference" method. The Causality: The vapor pressure of 2-fluorothiophene (approx. 60-80 mmHg at 20°C) means it evaporates actively during the 30 seconds it takes to tare a balance.
Recommended Workflow:
-
Calculate Volume: Use the density (
for 2-fluorothiophene) to calculate the required volume. -
Syringe Transfer:
-
Take a gas-tight syringe (Hamilton type).
-
Draw up slightly more than
. -
Weigh the full syringe with the needle capped (mass A).
-
Inject the liquid into the reaction vessel through a septum.
-
Weigh the empty syringe (mass B).
-
Added Mass = A - B . This accounts for evaporation from the needle tip and residual liquid in the hub.
-
Q: How do I transfer the reagent to a reaction under inert gas without exposing it to air?
A: Use the Double-Needle (Cannula) Transfer technique. This is non-negotiable for air-sensitive or highly volatile reagents where pouring is a safety/yield risk.
Visualization: Cannula Transfer Setup The diagram below illustrates the pressure-driven transfer mechanism.
Caption: Positive pressure from the Argon inlet forces the volatile liquid through the cannula into the destination flask, preventing atmospheric exposure and evaporative loss.
📂 Module 3: Purification (The Danger Zone)
Q: I used a Rotovap to remove DCM, and my product vanished. Where did it go?
A: It co-evaporated.[1] The "Delta-20 Rule" was likely violated. Explanation: If the boiling point of your product (e.g., ~91°C) is within 50°C of your solvent (DCM, 40°C) and you apply a strong vacuum, the product acts like a solvent.
Corrective Protocol:
| Parameter | Standard Protocol | VFTD Protocol |
|---|---|---|
| Vacuum | < 10 mbar | > 300 mbar (Controlled) |
| Bath Temp | 40°C | 30-35°C |
| Condenser | Water (15°C) | Dry Ice/Acetone (-78°C) |
| Solvent | DCM/Ethyl Acetate | Pentane/Ether (Low BP) |
The "Solvent Switch" Strategy: If possible, extract with n-Pentane (BP 36°C). You can distill pentane off at atmospheric pressure (using a Vigreux column) rather than using a rotovap. This ensures the product (BP ~90°C) remains in the pot.
Q: How do I choose the right purification method?
A: Follow the decision tree below. Do not default to silica gel chromatography for liquids with BP < 120°C unless necessary.
Caption: Decision logic for purifying volatile thiophenes. Avoid rotary evaporation for compounds with BP < 100°C; prioritize atmospheric distillation or Kugelrohr techniques.
📂 Module 4: Analytical Characterization
Q: My NMR tube looks empty after 10 minutes in the autosampler.
A: The solvent and compound evaporated through the plastic cap. Solution:
-
Solvent: Use CDCl3 (Chloroform-d) or CD2Cl2 (Dichloromethane-d2). Avoid DMSO-d6 or Methanol-d4 unless necessary, as recovering the sample is difficult.
-
Sealing: Wrap the cap interface tightly with Parafilm . For longer runs (overnight C13), flame-seal the tube or use a J. Young NMR tube.
-
Concentration: Do not blow dry the sample with nitrogen before adding NMR solvent. Add the deuterated solvent directly to the crude/purified oil to minimize the "dry" phase where evaporation is fastest.
📂 Module 5: Safety & Toxicology[2]
Q: Does the fluorine atom make the thiophene less smelly/toxic?
A: Smell: Yes, often less "skunky" than alkyl thiophenes, but more "solvent-like." Toxicity: NO. It often increases lipophilicity, aiding absorption through the skin and blood-brain barrier. Critical Hazard: Metabolic activation. The thiophene ring can be oxidized by Cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides , which are Michael acceptors capable of alkylating DNA or proteins.
Mandatory PPE:
-
Gloves: Double-glove with Nitrile. Change immediately upon splash.
-
Respiratory: Work strictly in a fume hood.
-
Waste: Segregate as "Halogenated Organic Solvent." Do not mix with oxidizing acids (Nitric/Sulfuric) as violent decomposition can occur.
📚 References
-
Physical Properties & Safety: 2-Fluorothiophene Compound Summary. PubChem.[2] Available at: [Link]
-
Handling Volatiles: Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. Available at: [Link]
-
Evaporation Techniques: 10 tips for optimal rotary evaporation. VACUUBRAND. Available at: [Link]
-
Thiophene Purification: Process for the purification of thiophene (US2745843A). Google Patents. Available at:
Sources
Controlling regioselectivity in 5-(Trifluoromethyl)thiophen-2-ol reactions
A Senior Application Scientist's Guide to Controlling Regioselectivity
Welcome to the technical support center for 5-(Trifluoromethyl)thiophen-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you master its reactivity and achieve your desired synthetic outcomes with confidence.
The key to unlocking the potential of 5-(trifluoromethyl)thiophen-2-ol lies in understanding and controlling its regioselectivity. This guide will address the common challenges and questions that arise during its use, focusing on the critical choice between C-alkylation/acylation at the C3 position and O-alkylation/acylation at the hydroxyl group.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental chemical principles governing the reactivity of 5-(Trifluoromethyl)thiophen-2-ol. Understanding these concepts is the first step toward troubleshooting and controlling your reactions.
FAQ 1: Why is regioselectivity a major issue with this compound? What are the competing reactive sites?
Answer: The challenge arises from the molecule's electronic structure and its existence in tautomeric forms. 5-(Trifluoromethyl)thiophen-2-ol is not a static structure; it exists in equilibrium with its keto tautomers, primarily 5-(trifluoromethyl)thiophen-2(5H)-one.[1]
Upon deprotonation with a base, the resulting thiolate anion is an ambident nucleophile . This means it has two or more nucleophilic centers, and the negative charge is delocalized across the oxygen atom and the carbon at the C3 position of the thiophene ring.
-
O-Nucleophile: The oxygen atom, bearing a partial negative charge.
-
C-Nucleophile: The C3 carbon atom, which gains electron density through resonance.
The reaction with an electrophile can therefore occur at either of these sites, leading to a mixture of O-substituted and C3-substituted products. Your primary challenge is to direct the reaction to exclusively favor one site over the other.
Caption: Tautomerism and competing nucleophilic sites.
FAQ 2: How does the trifluoromethyl (CF₃) group influence the molecule's reactivity?
Answer: The -CF₃ group is a powerful modulator of the molecule's properties and plays a crucial role in its reactivity:
-
Strong Electron-Withdrawing Effect: The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2][3] This has two main consequences:
-
Increased Acidity: It pulls electron density away from the thiophene ring and the hydroxyl group, making the proton more acidic and easier to remove with a weaker base compared to unsubstituted thiophen-2-ol.
-
Deactivation of the Ring: The ring becomes more electron-deficient. This reduces the nucleophilicity of the C3 carbon, making C-alkylation inherently more challenging than it would be on an electron-rich analogue.
-
-
Enhanced Lipophilicity and Stability: In a medicinal chemistry context, the -CF₃ group is prized for its ability to increase a molecule's lipophilicity and metabolic stability.[3][4] This makes 5-(trifluoromethyl)thiophen-2-ol a valuable building block for drug discovery programs.
FAQ 3: What is the Hard and Soft Acids and Bases (HSAB) principle and how does it apply here?
Answer: The HSAB principle is a key concept for predicting the outcome of these reactions. It states that:
-
Hard acids prefer to react with hard bases.
-
Soft acids prefer to react with soft bases.
In the 5-(trifluoromethyl)thiophen-2-olate anion:
-
The Oxygen atom is a hard nucleophilic center (high charge density, less polarizable).
-
The C3 Carbon atom is a soft nucleophilic center (more polarizable, charge is delocalized).
Therefore, by choosing an appropriate electrophile (the "acid"), you can influence the reaction site:
-
Hard Electrophiles (e.g., acyl chlorides, sulfonyl chlorides, silyl halides) will preferentially react at the oxygen, leading to O-acylation/silylation .
-
Soft Electrophiles (e.g., alkyl iodides, benzyl bromide) have a higher tendency to react at the carbon, favoring C-alkylation .[5]
Section 2: Troubleshooting Guide - Controlling Regioselectivity
This section provides direct answers to common experimental problems. The key to control lies in the careful selection of solvent, base, electrophile, and temperature.
Problem 1: "My reaction gives a mixture of C- and O-alkylated products. How do I favor C-alkylation?"
Solution: To favor the formation of a C-C bond at the C3 position, you need to create conditions that either enhance the nucleophilicity of the carbon or suppress the reactivity of the oxygen.
| Factor | Recommended Condition | Rationale |
| Solvent | Polar Protic (e.g., Water, Trifluoroethanol) | Protic solvents are capable of hydrogen bonding with the oxygen atom of the thiolate. This "cages" the oxygen, sterically hindering it and leaving the softer C3 carbon more available for attack.[6] |
| Electrophile | Soft (e.g., CH₃I, Benzyl Bromide) | Softer electrophiles have a greater orbital overlap with the softer C3 carbon nucleophile, favoring C-alkylation according to the HSAB principle.[5] |
| Temperature | Higher Temperatures | C-alkylation often leads to the more thermodynamically stable product. Running the reaction at higher temperatures can allow the initially formed kinetic O-alkylated product to revert and rearrange to the more stable C-alkylated isomer. |
| Counter-ion | Smaller, Coordinating Cations (e.g., Li⁺, Mg²⁺) | Smaller, harder cations coordinate more tightly to the hard oxygen atom. This reduces the oxygen's nucleophilicity, thus promoting reaction at the carbon center. |
Workflow for Maximizing C3-Alkylation
Caption: Decision workflow for achieving C3-alkylation.
Problem 2: "I want to perform an O-acylation (or O-alkylation) and need to avoid any C3-substituted byproducts. What should I do?"
Solution: To favor reaction at the oxygen, you need to use conditions that promote the kinetic pathway and exploit the hard-hard interaction of the HSAB principle.
| Factor | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF) | These solvents solvate the counter-ion but leave the thiolate oxygen relatively "naked" and highly reactive. This favors the faster, kinetically controlled reaction at the most electronegative atom (oxygen).[6] |
| Electrophile | Hard (e.g., Acetyl Chloride, Benzoyl Chloride, TMSCl) | Hard electrophiles react preferentially at the hard oxygen site. This is the most reliable way to ensure O-functionalization.[5] |
| Temperature | Low Temperatures (e.g., 0 °C to -78 °C) | O-alkylation/acylation is typically the kinetically favored pathway. Running the reaction at low temperatures traps the kinetic product and prevents potential rearrangement to the C-alkylated form. |
| Counter-ion | Larger, Non-Coordinating Cations (e.g., K⁺, Cs⁺) | Larger, softer cations have a looser association with the oxygen atom, leaving it more available and more nucleophilic for a rapid reaction. |
Workflow for Maximizing O-Functionalization
Caption: Decision workflow for achieving O-functionalization.
Section 3: Experimental Protocols
The following protocols are generalized starting points. You may need to optimize reaction times, temperatures, and stoichiometry for your specific substrate and electrophile.
Protocol 1: Selective C3-Alkylation (Example: C3-methylation)
This protocol is designed to maximize the yield of the thermodynamically preferred C-alkylated product.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(trifluoromethyl)thiophen-2-ol (1.0 equiv).
-
Solvent Addition: Add anhydrous trifluoroethanol (TFE) to create a 0.2 M solution. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture at 0 °C for 30 minutes. The LDA will deprotonate the thiophenol, and the lithium cation will coordinate to the oxygen.
-
Electrophile Addition: Add methyl iodide (1.2 equiv) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 3-methyl-5-(trifluoromethyl)thiophen-2(5H)-one.
Protocol 2: Selective O-Acylation (Example: O-acetylation)
This protocol is designed to rapidly form the kinetically favored O-acylated product under conditions that suppress C-acylation.
-
Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(trifluoromethyl)thiophen-2-ol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution.
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equiv). Stir the suspension vigorously.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Add acetyl chloride (1.1 equiv) dropwise. A precipitate of KCl may form immediately.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 5-(trifluoromethyl)thiophen-2-yl acetate, can be purified by flash column chromatography if necessary.
References
- Why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. (n.d.). Vaia.
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. (2024, April 14). Smolecule.
- Thiophen-2-ol (CAS 17236-58-7) For Research. (n.d.). Benchchem.
-
Le Coguic, A., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. Molecules, 27(3), 925. Available from: [Link]
-
J.P. Tesconi, et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 23, 2026, from [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved February 23, 2026, from [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. Retrieved February 23, 2026, from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: IR Spectroscopy of 5-(Trifluoromethyl)thiophen-2-ol
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 5-(Trifluoromethyl)thiophen-2-ol , a compound that presents unique analytical challenges due to keto-enol tautomerism.
Executive Summary: The Identity Crisis
5-(Trifluoromethyl)thiophen-2-ol is a critical bioisostere in medicinal chemistry, often used to modulate lipophilicity and metabolic stability. However, for the analytical scientist, this compound presents a "Schrödinger’s Cat" scenario: while cataloged as an "alcohol" (enol), it frequently exists in the flask as a thiolactone (keto form) .
This guide moves beyond simple peak listing. It compares the theoretical enol form (often the desired pharmacophore) against the experimentally dominant keto tautomer , enabling you to correctly identify the species present in your sample.
Key Insight: The presence of the electron-withdrawing trifluoromethyl (-CF
Technical Deep Dive: Tautomerism & Structural Causality
To interpret the IR spectrum, one must first understand the dynamic equilibrium. The -CF
The Tautomeric Triad
-
Enol Form (Target): Aromatic thiophene ring with a hydroxyl group. Rare in neat samples.
-
Keto Form A (3-Thiolen-2-one): Conjugated carbonyl.
-
Keto Form B (4-Thiolen-2-one): Unconjugated carbonyl (less stable, but possible).
The -CF
Diagram 1: Tautomeric Equilibrium & Spectral Markers
Caption: The dynamic equilibrium between the aromatic enol and the non-aromatic thiolactone (keto). The CF3 group remains a constant spectral anchor.
Comparative Spectral Analysis
This section compares the 5-(Trifluoromethyl)thiophen-2-ol (Target) against its non-fluorinated analog (Thiophen-2-ol ) and its stable ether derivative (2-Methoxy-5-(trifluoromethyl)thiophene ).
Table 1: Diagnostic IR Peak Assignments
| Functional Group | Mode | Enol Form (Predicted) | Keto Form (Observed) | 5-CF |
| Hydroxyl (-OH) | Stretch | 3200–3500 cm | Absent | N/A |
| Carbonyl (C=O) | Stretch | Absent | 1660–1710 cm | +10–15 cm |
| C-F (Trifluoromethyl) | Stretch | 1100–1350 cm | 1100–1350 cm | Dominates the fingerprint region. |
| Thiophene Ring | C=C Stretch | 1400–1550 cm | 1580–1620 cm | Ring breathing modes altered by mass of F. |
| C-H (sp | Stretch | Absent | 2850–2950 cm | C5-H becomes sp |
Detailed Peak Analysis
A. The Carbonyl Region (1650–1750 cm
): The Discriminator
-
Alternative (Unsubstituted Thiophen-2-one): Typically shows C=O stretching at 1670 cm
. -
5-CF
Product: The strong electron-withdrawing nature of the CF group pulls electron density through the -framework. This strengthens the C=O bond slightly (increasing in Hooke's Law), likely shifting the peak to 1690–1715 cm . -
Decision: If you see a strong peak here, your sample is in the Keto form.
B. The Fingerprint Region (1000–1400 cm
): The CF
Signature
-
Mechanism: The C-F bond is highly polar and has a large dipole moment change during vibration, leading to intense absorption.
-
Pattern: Unlike the single C-Cl band in chlorinated analogs, the -CF
group exhibits multiple strong bands due to symmetric and asymmetric stretching modes coupled with the ring. -
Key Range: Look for a "forest" of strong peaks between 1100 and 1350 cm
. This confirms the integrity of the trifluoromethyl group, distinguishing it from defluorinated degradation products.
Experimental Protocol: Validating the Spectrum
Since the compound is prone to tautomerism, the method of sample preparation affects the spectrum.
Workflow: Tautomer Identification
-
Sample Prep (Solid/Neat):
-
Use ATR (Attenuated Total Reflectance) .[1] This requires no solvent and minimizes tautomeric shifts caused by solvation.
-
Expectation: High Keto content.
-
-
Sample Prep (Solution):
-
Dissolve in CDCl
or CCl (non-polar) vs. DMSO (polar). -
Expectation: Polar solvents may stabilize the Enol form slightly more via H-bonding, but Keto usually remains dominant.
-
-
Data Acquisition:
-
Resolution: 4 cm
. -
Scans: 16 (ATR) or 32 (Transmission).
-
Diagram 2: Analytical Decision Tree
Caption: Step-by-step logic for validating the compound's identity and tautomeric state.
References
- Tautomerism of Thiophen-2-ols: Source: Gronowitz, S., & Hörnfeldt, A. B. (1966). "Unsaturated -thiolactones. I. Tautomeric properties of the 2-hydroxythiophene system." Arkiv för Kemi. Relevance: Establishes the dominance of the keto (thiolactone) form in 5-substituted thiophenes.
-
Vibr
Groups:-
Source: Polavarapu, P. L., et al. (1999). "Vibrational spectra and structure of trifluoromethyl benzene derivatives." Journal of Molecular Structure. Link
- Relevance: Defines the characteristic 1100–1350 cm range for arom
-
-
IR Data for Thiophene Derivatives
- Synthesis and Characterization of Fluorinated Thiophenes: Source: Schlosser, M., et al. (2004). "Fluorinated Thiophenes: Easy Access and High Reactivity." European Journal of Organic Chemistry. Relevance: Confirms synthetic pathways and stability profiles of 5-CF3-thiophenes.
Sources
HPLC retention times for trifluoromethylated thiophene isomers
This guide details the high-performance liquid chromatography (HPLC) separation of trifluoromethylated thiophene isomers, specifically focusing on the critical resolution between 2-trifluoromethylthiophene and 3-trifluoromethylthiophene .
These isomers are structurally identical in mass (isobaric) and possess similar hydrophobicity, making them difficult to separate on standard C18 columns. This guide recommends the use of Pentafluorophenyl (PFP) stationary phases, which exploit differences in dipole moments and
Part 1: Strategic Method Development Guide
The Separation Challenge
Trifluoromethylthiophene isomers present a classic "critical pair" challenge in chromatography:
-
Hydrophobic Similarity: Both isomers have a lipophilic
group attached to a thiophene ring. On a standard C18 column, separation is driven almost exclusively by hydrophobicity, resulting in co-elution or poor resolution (peak overlap). -
Electronic Difference: The key to separation lies in the dipole moment .[1][2]
-
2-Trifluoromethylthiophene: The electron-withdrawing
group is adjacent to the sulfur atom. The dipole vectors reinforce each other, creating a higher net dipole moment and higher polarity. -
3-Trifluoromethylthiophene: The
group is further from the sulfur. The dipole vectors are more opposed, resulting in a lower net dipole moment and slightly lower polarity.
-
Recommended Stationary Phase: PFP (Pentafluorophenyl)
Do not rely on C18. The PFP phase is the industry standard for fluorinated aromatics because it offers "orthogonal" selectivity mechanisms:
-
Dipole-Dipole Interactions: The fluorine atoms on the PFP ring interact strongly with the polarized
-thiophene molecules. - Stacking: The electron-deficient PFP ring engages in stacking interactions with the electron-rich thiophene ring.
-
Shape Selectivity: The rigid PFP ligands can discriminate between the "bent" shape of the 2-isomer and the more linear shape of the 3-isomer.
Part 2: Experimental Protocol
1. System Suitability & Conditions
This protocol is designed for a standard HPLC system (Agilent 1100/1200 or Waters Alliance) but is scalable to UHPLC.
| Parameter | Recommended Condition | Causality / Rationale |
| Column | Pentafluorophenyl (PFP) , 150 x 4.6 mm, 3 µm or 5 µm | Provides necessary dipole-dipole selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses silanol activity and ensures neutral state of any trace impurities. |
| Mobile Phase B | Methanol (MeOH) | MeOH is a protic solvent that enhances dipole interactions on PFP phases better than Acetonitrile (ACN). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; adjust for backpressure. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 235 nm | Thiophene rings have strong absorption in this region. |
| Injection Vol | 5 - 10 µL | Keep low to prevent column overload which broadens peaks. |
2. Gradient Profile (Standard Run)
-
Equilibration: 5 minutes at initial conditions.
-
0.0 min: 40% B (Isocratic hold for 1 min to stack injection)
-
1.0 - 15.0 min: Linear ramp 40%
80% B -
15.0 - 18.0 min: Hold at 80% B (Wash)
-
18.1 min: Return to 40% B
3. Expected Retention Behavior
On a PFP Column , the elution order is typically driven by the dipole interaction. The more polar isomer interacts more strongly with the stationary phase.
| Isomer | Structure Note | Polarity (Dipole) | Predicted Elution (PFP) | Predicted Elution (C18) |
| 2-Trifluoromethylthiophene | High | Later (Retained by dipole) | Earlier (Less hydrophobic) | |
| 3-Trifluoromethylthiophene | Low | Earlier | Later (More hydrophobic) |
Note: On C18, the elution order is often reversed compared to PFP, but the resolution factor (
) is usually, making separation difficult. On PFP, often exceeds 1.3.
Part 3: Visualization of Separation Logic
Workflow Decision Tree
This diagram illustrates the decision process for selecting the correct column and mobile phase modifier.
Caption: Decision tree highlighting the necessity of PFP phases over C18 for fluorinated isomer separation.
Mechanism of Interaction
This diagram visualizes why the 2-isomer is retained longer on the PFP phase.
Caption: Mechanistic view of differential retention driven by dipole strength on PFP phases.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (Demonstrates PFP superiority for structural isomers). Link
-
Supelco / Sigma-Aldrich. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link
- Vertex AI Search. (2026). Consolidated search results for CAS 401-78-5 and 112716-08-8 retention behavior.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
